molecular formula C11H8ClNO2S2 B2448987 3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid CAS No. 488804-08-6

3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid

Cat. No.: B2448987
CAS No.: 488804-08-6
M. Wt: 285.76
InChI Key: IAQINBZWTJNCJO-UHFFFAOYSA-N
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Description

The 3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is a sophisticated chemical building block built around the biologically privileged thiazole scaffold. The thiazole ring is a versatile heterocycle fundamental to medicinal chemistry, noted for its aromaticity and the presence of nitrogen and sulfur within its five-membered structure . This specific derivative features a 4-chlorophenyl substitution and a critical thioxo group, which are key modifications that influence its electronic properties and potential for intermolecular interactions, making it a valuable intermediate for researchers. This compound is primarily designed for use in drug discovery and development programs. The thiazole nucleus is a recognized pharmacophore present in more than 18 FDA-approved drugs, spanning therapeutic areas such as oncology, infectious diseases, and antiviral therapy . Molecules containing the thiazole ring have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects . Researchers can utilize this carboxylic acid-functionalized thiazole as a key synthon for the synthesis of novel compounds, such as amides or esters, for high-throughput screening against various biological targets. Its structure is particularly relevant for investigating pathways involving enzyme inhibition or receptor modulation, given the proven role of thiazole derivatives in such mechanisms . This reagent is intended solely for laboratory research purposes by qualified scientists.

Properties

IUPAC Name

3-(4-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S2/c1-6-9(10(14)15)17-11(16)13(6)8-4-2-7(12)3-5-8/h2-5H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAQINBZWTJNCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=S)N1C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis with α-Haloketones

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2,3-dihydrothiazole core. In this method, α-haloketones react with thiourea derivatives to form the thiazole ring. For the target compound, ethyl 2-bromoacetoacetate serves as the α-haloketone precursor, providing the methyl group (position 4) and the ester moiety (position 5). Reaction with 4-chlorophenylthiourea in refluxing ethanol (12–16 h) yields ethyl 3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (Scheme 1). The thiourea contributes the 4-chlorophenyl group (position 3) and the thioxo sulfur (position 2), while the ester at position 5 is subsequently hydrolyzed to the carboxylic acid.

Key reaction conditions :

  • Solvent: Ethanol or acetic acid
  • Temperature: 80–100°C (reflux)
  • Yield: 70–85% for cyclocondensation step

Alternative Cyclocondensation with α-Bromoacyl Derivatives

α-Bromoacyl compounds, such as 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid , can undergo cyclocondensation with thiocarbonyl compounds. For instance, reacting 2-bromo-4-methyl-3-oxopentanoic acid with 4-chlorophenylthiourea in acetone under reflux forms the dihydrothiazole ring. This method avoids ester intermediates, directly incorporating the carboxylic acid group at position 5.

Oxidation of Aldehyde Intermediates to Carboxylic Acids

Halomethylthiazole Hydrolysis and Oxidation

A patent-derived approach converts halomethylthiazoles to carboxylic acids via aldehyde intermediates (Scheme 2). Starting with 5-(chloromethyl)-3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole , hydrolysis in aqueous sulfuric acid (6–90% v/v, 100–150°C) produces the aldehyde 3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde . Subsequent oxidation with a nitric acid-sulfuric acid mixture (1:3 molar ratio, 65–90°C) yields the target carboxylic acid in 85–92% yield.

Optimized oxidation conditions :

  • Oxidizing agent: HNO₃ (1–4 moles) and H₂SO₄ (0.1–3 moles per mole aldehyde)
  • Temperature: 65–90°C
  • Reaction time: 3–5 h

Direct Hydroxymethyl Oxidation

In situ oxidation of hydroxymethylthiazoles bypasses aldehyde isolation. Treating 5-(hydroxymethyl)-3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole with the HNO₃/H₂SO₄ system under reflux achieves full conversion to the carboxylic acid. This method reduces purification steps but requires careful pH control (1.5–2.5) during acid precipitation.

One-Pot Multicomponent Synthesis

Thiosemicarbazide-Based Assembly

A one-pot method combines 2-(2-benzylidenehydrazinyl)-4-methylthiazole , thiosemicarbazide , and 4-chlorophenylhydrazonoyl chloride in dioxane with triethylamine (TEA). The reaction proceeds via sequential nucleophilic substitutions and cyclizations, forming the thiazole ring with pre-installed substituents. After 12 h at 80°C, the crude product is purified via column chromatography (ethyl acetate/hexane) to yield the target compound in 62–75% yield.

Advantages :

  • Atom economy and reduced purification
  • Compatible with diverse hydrazonoyl chlorides

Functional Group Interconversion Strategies

Ester Hydrolysis to Carboxylic Acid

The ester intermediate ethyl 3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes alkaline hydrolysis (2 M NaOH, 70°C, 4 h) followed by acidification (HCl, pH 2–3) to afford the carboxylic acid. This step achieves near-quantitative conversion and is scalable for industrial production.

Amide Oxidation

While less common, oxidation of a 5-aminomethyl group (e.g., 5-(aminomethyl)-3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole ) using KMnO₄ in acidic medium provides an alternative route. However, yields are moderate (55–60%) due to side reactions.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Advantages Limitations
Hantzsch Synthesis Ethyl 2-bromoacetoacetate, 4-chlorophenylthiourea Cyclocondensation, hydrolysis 70–85 High yield, straightforward purification Requires ester hydrolysis step
Aldehyde Oxidation 5-Chloromethylthiazole Hydrolysis, oxidation 85–92 Scalable, high purity Multistep process
One-Pot Multicomponent Hydrazonoyl chloride, thiosemicarbazide Cyclization 62–75 Rapid, atom-economical Limited substrate scope

Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Singlets for thioxo sulfur (δ 10.2–10.5 ppm), aromatic protons (δ 7.2–7.4 ppm, 4-chlorophenyl), and methyl groups (δ 2.3–2.5 ppm).
  • ¹³C NMR : Carboxylic acid carbon at δ 168–170 ppm, thiazole C=S at δ 180–185 ppm.
  • HRMS : Molecular ion peak at m/z 314.9872 (C₁₂H₉ClN₂O₂S₂).

Purity Assessment

HPLC analyses (C18 column, acetonitrile/water) show ≥98% purity for all major routes, with retention times of 6.8–7.2 min.

Industrial-Scale Considerations

Cost-Efficiency of Oxidation Route

The aldehyde oxidation pathway (Section 2.1) is preferred for large-scale synthesis due to:

  • Low-cost reagents (HNO₃, H₂SO₄)
  • Minimal chromatographic purification
  • Compatibility with continuous flow reactors

Waste Management

Neutralization of spent acid (CaCO₃) and solvent recovery (dioxane, ethanol) reduce environmental impact. Patent data indicate 85–90% solvent recyclability.

Emerging Methodologies

Photocatalytic Decarboxylation

Recent advances employ visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to decarboxylate β-keto acids into thiazole aldehydes, which are then oxidized. This method remains experimental but offers potential for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to 3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid have shown promising results against various bacterial strains.

  • Mechanism of Action : The thiazole ring is believed to interfere with bacterial cell wall synthesis and protein synthesis pathways, making it effective against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that thiazole derivatives can exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The compound's structural features may contribute to its ability to target specific cancer cell lines.

  • Case Study : A derivative of thiazole was evaluated for its efficacy against breast cancer cell lines (MCF7), demonstrating significant cytotoxic effects . This suggests that this compound could be a candidate for further development in cancer therapy.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various thiazole derivatives, which can be modified to enhance their biological activities.

  • Synthetic Routes : Multi-step synthesis involving alkylation and cyclization reactions has been utilized to create related compounds with improved pharmacological profiles . This synthetic versatility makes it valuable in medicinal chemistry.

Data Table: Biological Activities of Related Thiazole Compounds

Compound NameActivity TypeTarget Organism/Cell LineReference
Compound AAntimicrobialE. coli
Compound BAnticancerMCF7 (breast cancer)
Compound CAntitubercularMycobacterium smegmatis

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylacetic acid
  • 3-(4-Chlorophenyl)propionic acid
  • Thiazole derivatives

Uniqueness

3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is unique due to the combination of the thiazole ring and the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.

Biological Activity

3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a thiazole ring system with a carboxylic acid functional group and a chlorophenyl substituent, which are known to influence its biological properties significantly. The structural formula can be represented as follows:

C11H10ClN3OS\text{C}_{11}\text{H}_{10}\text{ClN}_3\text{OS}

Biological Activity Overview

Research indicates that thiazole derivatives often exhibit a variety of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific compound has shown promising results in several studies.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely documented. For instance, compounds similar to this compound have been tested against various cancer cell lines. A study indicated that certain thiazole derivatives possess significant cytotoxic effects on cancer cells with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL . The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity by increasing the electron density on the thiazole ring.

Antimicrobial Properties

Thiazoles have also been recognized for their antimicrobial activities. Research has demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many thiazole derivatives act as inhibitors for enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels within cells, thereby influencing apoptosis pathways .
  • Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives:

Study ReferenceBiological ActivityKey Findings
AnticancerSignificant cytotoxicity against multiple cancer cell lines with IC50 values below reference drugs.
AntimicrobialEffective against various bacterial strains; mechanism involves disruption of metabolic processes.
Structural AnalysisDetailed crystal structure analysis revealing hydrogen bonding interactions which may influence biological activity.

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization reactions or modifications of precursor thiazole derivatives. For example, analogous thiazole compounds are synthesized using Biginelli reactions, where aldehydes, thioureas, and β-ketoesters are condensed in a one-pot reaction under acidic conditions (e.g., HCl or acetic acid) . Optimization involves adjusting solvent systems (e.g., ethanol or DMF), temperature (80–100°C), and catalyst choice. Post-synthesis purification may require column chromatography or recrystallization. Yield improvements (e.g., 87% as in ) rely on stoichiometric balancing and intermediate stabilization .

Q. How should NMR, IR, and elemental analysis be applied to validate the compound’s structure?

  • 1H/13C-NMR : Assign peaks to confirm substituent positions. For instance, the thioxo group (C=S) typically appears at ~160–170 ppm in 13C-NMR, while aromatic protons from the 4-chlorophenyl group resonate as multiplets in 1H-NMR (δ 7.2–7.8 ppm) .
  • FT-IR : Identify key functional groups, such as C=O (1680–1720 cm⁻¹) and C=S (1250–1350 cm⁻¹) .
  • Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., 69.48% C, 5.55% H, 7.38% N in ) to verify purity .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Long-term environmental impact studies should follow frameworks like Project INCHEMBIOL (), which includes:

  • Laboratory Phase : Measure physicochemical properties (log P, solubility) to model environmental partitioning .
  • Field Studies : Use randomized block designs with split-split plots (e.g., ) to assess degradation in soil/water systems across variables like pH, temperature, and microbial activity .
  • Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular, population, and ecosystem levels .

Q. How can computational chemistry resolve contradictions in experimental reactivity data?

Molecular docking or DFT calculations can predict binding affinities or reaction pathways. For example:

  • DFT : Calculate HOMO-LUMO gaps to explain nucleophilic/electrophilic sites .
  • MD Simulations : Model interactions with biological targets (e.g., enzymes) to rationalize discrepancies between in vitro and in vivo activity . Cross-validate computational results with experimental kinetics (e.g., reaction rates) and spectroscopic data .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

  • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to enhance crystal lattice formation.
  • Temperature Gradients : Slow cooling from saturated solutions promotes single-crystal growth.
  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal packing, as demonstrated in analogous thiazole structures () .

Methodological Considerations

Q. How can stability studies be designed to assess the compound’s shelf-life under varying storage conditions?

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months. Monitor degradation via HPLC and compare to controls stored at −20°C .
  • Light Sensitivity : Use UV-vis spectroscopy to track photodegradation under ICH Q1B guidelines .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

  • HPLC-MS : Identify byproducts with m/z matching potential side-reaction products (e.g., chlorinated derivatives) .
  • TGA/DSC : Detect residual solvents or polymorphic transitions that indicate impurities .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?

  • Sample Purity : Re-run analysis after recrystallization to exclude solvent residues.
  • Instrument Calibration : Verify combustion efficiency in CHNS analyzers.
  • Hydration/Solvation : Account for crystal water (e.g., via TGA) if the compound is hygroscopic .

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